N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
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Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
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Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3, with a molecular weight of 395.5 g/mol. The compound features a pyridazinone core, an ethoxyphenyl substituent, and a tetrazole moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation : The compound may influence the expression of genes associated with disease processes, particularly in cancer and inflammatory conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyridazinone derivatives induce apoptosis in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyridazinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant microorganisms .
Data Summary
Activity | Effect | Cell Lines/Organisms |
---|---|---|
Anticancer | Induces apoptosis | MCF-7, Bel-7402 |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | In vitro models |
Antimicrobial | Active against bacterial strains | Various pathogenic bacteria |
Case Studies
A notable study evaluated the anticancer properties of a related pyridazinone derivative, showing enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the role of ROS in mediating the apoptotic effects of the compound on cancer cells . Another investigation focused on the anti-inflammatory potential of similar compounds, demonstrating significant reductions in inflammation markers in animal models .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-2-32-19-8-6-16(7-9-19)20-10-11-21(30)28(25-20)13-12-23-22(31)17-4-3-5-18(14-17)29-15-24-26-27-29/h3-11,14-15H,2,12-13H2,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQINEXRFKFXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.